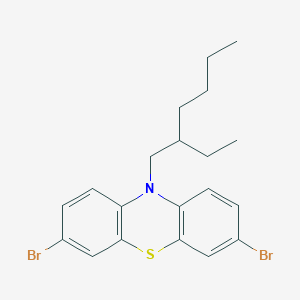

10H-Phenothiazine, 3,7-dibromo-10-(2-ethylhexyl)-

Description

10H-Phenothiazine, 3,7-dibromo-10-(2-ethylhexyl)- is a brominated phenothiazine derivative with a branched 2-ethylhexyl substituent at the central nitrogen atom. Its molecular formula is C₂₀H₂₃Br₂NS, with a molecular weight of 469.28 g/mol and a CAS number of 264263-98-1 . The compound is characterized by bromine atoms at the 3 and 7 positions of the phenothiazine core, which confer electron-withdrawing properties, and a bulky 2-ethylhexyl group that enhances solubility in organic solvents . It is primarily used in materials science, particularly in the synthesis of organic light-emitting diodes (OLEDs) and star-shaped hole-transporting materials .

Properties

IUPAC Name |

3,7-dibromo-10-(2-ethylhexyl)phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23Br2NS/c1-3-5-6-14(4-2)13-23-17-9-7-15(21)11-19(17)24-20-12-16(22)8-10-18(20)23/h7-12,14H,3-6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMNQLRBGNJKPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN1C2=C(C=C(C=C2)Br)SC3=C1C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70780524 | |

| Record name | 3,7-Dibromo-10-(2-ethylhexyl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70780524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264263-98-1 | |

| Record name | 3,7-Dibromo-10-(2-ethylhexyl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70780524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 10H-Phenothiazine to 3,7-Dibromo-10H-Phenothiazine

The initial step involves selective bromination of 10H-phenothiazine to introduce bromine atoms at the 3 and 7 positions on the phenothiazine ring system. This is typically achieved by reacting 10H-phenothiazine with bromine in acetic acid under mild conditions:

-

- 10H-phenothiazine (5 g, 25.1 mmol)

- Bromine (3.3 mL, 63 mmol)

- Acetic acid (50 mL)

- Room temperature (20 °C)

- Reaction time: 16 hours

- Inert atmosphere to prevent side reactions

Procedure:

The 10H-phenothiazine is dissolved in acetic acid, and bromine is added dropwise with stirring. The mixture is maintained at room temperature for 16 hours. After completion, the reaction mixture is filtered, and the solid product is dried.Outcome:

The product, 3,7-dibromo-10H-phenothiazine, is obtained as a brown solid with quantitative yield (7 g) and high purity as confirmed by NMR and mass spectrometry.

| Parameter | Details |

|---|---|

| Starting material | 10H-phenothiazine |

| Brominating agent | Bromine (Br2) |

| Solvent | Acetic acid (AcOH) |

| Temperature | 20 °C (room temperature) |

| Reaction time | 16 hours |

| Yield | Quantitative (100%) |

| Product state | Brown solid |

| Characterization | ^1H NMR (DMSO-d6), MS (ESI) |

This method is referenced in patent WO2017/222466 and is considered a standard approach for selective dibromination on phenothiazine cores.

N-Alkylation of 3,7-Dibromo-10H-Phenothiazine with 2-Ethylhexyl Bromide

Following bromination, the nitrogen atom at position 10 of the phenothiazine ring is alkylated with 2-ethylhexyl bromide to introduce the 2-ethylhexyl substituent:

-

- 3,7-dibromo-10H-phenothiazine

- 2-ethylhexyl bromide

- Suitable base (often potassium carbonate or similar)

- Solvent such as DMF or acetonitrile

- Elevated temperature (typically 60-80 °C)

- Reaction time varies (several hours)

Procedure:

The dibromo-phenothiazine is reacted with 2-ethylhexyl bromide in the presence of a base to facilitate nucleophilic substitution at the nitrogen atom. The reaction proceeds to give 3,7-dibromo-10-(2-ethylhexyl)-10H-phenothiazine in high yield.Outcome:

The N-alkylated product is obtained quantitatively or near-quantitatively, often purified by column chromatography.

This alkylation step is reported in a synthesis study where the 10-(2-ethylhexyl)-3,7-diethynyl-10H-phenothiazine ligand was prepared starting from the N-alkylated dibromo precursor.

Further Functionalization via Sonogashira Cross-Coupling (Contextual)

Though not directly part of the preparation of the target compound, the 3,7-dibromo-10-(2-ethylhexyl)-10H-phenothiazine serves as a key intermediate for further functionalization. For example, Sonogashira cross-coupling with terminal alkynes allows the introduction of ethynyl groups at the brominated positions:

- Catalysts: Pd(II)/Cu(I)

- Solvents: iPr2NH/THF or toluene

- Process: Coupling with trimethylsilylacetylene followed by deprotection yields diethynyl derivatives.

- Yields: High (up to 95%)

This step is critical for synthesizing advanced ligands and polymers for optoelectronic applications.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1 | Bromination | 10H-phenothiazine | Br2, AcOH, 20 °C, 16 h, inert atmosphere | 3,7-dibromo-10H-phenothiazine | Quantitative (100%) |

| 2 | N-Alkylation | 3,7-dibromo-10H-phenothiazine | 2-ethylhexyl bromide, base, 60-80 °C | 3,7-dibromo-10-(2-ethylhexyl)-10H-phenothiazine | High (quantitative) |

| 3 | (Optional) Sonogashira | 3,7-dibromo-10-(2-ethylhexyl)-10H-phenothiazine | Pd(II)/Cu(I), TMS-acetylene, iPr2NH/THF | 3,7-diethynyl-10-(2-ethylhexyl)-10H-phenothiazine | 95% |

Research Findings and Notes

- The bromination reaction is highly selective for the 3 and 7 positions due to the electronic nature of the phenothiazine ring.

- The N-alkylation with 2-ethylhexyl bromide improves solubility and processability of the compound, which is important for its use in organic electronic devices.

- The dibromo intermediate is a versatile platform for further modifications, especially via palladium-catalyzed cross-coupling reactions.

- Purification typically involves silica gel column chromatography.

- The overall synthetic route is efficient and scalable, with high yields and straightforward reaction conditions.

Chemical Reactions Analysis

Substitution Reactions

The bromine atoms at the 3 and 7 positions undergo nucleophilic aromatic substitution (NAS) with amines, thiols, or alkoxides.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Amine Substitution | Sodium hydride (NaH), DMF, 80°C | 3,7-Diamino derivatives |

| Thiol Substitution | Potassium tert-butoxide (KOtBu), THF, RT | Thiol-functionalized phenothiazines |

-

Key Finding : Bromine substitution is regioselective due to the electron-deficient aromatic ring, favoring para positions relative to the sulfur atom .

-

Applications : Substituted derivatives are precursors for dyes and hole-transport materials in organic solar cells .

Oxidation Reactions

The phenothiazine core oxidizes to sulfoxides or sulfones, altering electronic properties.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 6 hrs | Sulfoxide | 78% |

| m-CPBA | Dichloromethane, RT, 2 hrs | Sulfone | 92% |

-

Mechanism : Sulfur atom oxidation proceeds via electrophilic attack, forming stable S=O bonds.

-

Impact : Sulfone derivatives exhibit increased electron affinity, making them suitable for n-type semiconductors .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions to form π-extended systems.

| Reaction | Catalyst/Base | Conditions | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Toluene, 100°C, 24 hrs | Biaryl structures for OLEDs |

| Stille Coupling | Pd₂(dba)₃, AsPh₃ | DMF, 120°C, 18 hrs | Conjugated polymers |

-

Key Insight : Bromine atoms act as leaving groups, enabling coupling with aryl boronic acids or stannanes .

-

Research Note : Coupled products show redshifted absorption spectra, ideal for light-harvesting materials .

Reductive Dehalogenation

Controlled reduction removes bromine atoms, restoring the parent phenothiazine structure.

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 4 hrs | De-brominated phenothiazine | >95% |

-

Utility : Enables modular synthesis of asymmetrically substituted derivatives.

Functionalization via Side Chain

The 2-ethylhexyl group undergoes esterification or phosphorylation for surface modification.

| Reaction | Reagent | Product |

|---|---|---|

| Phosphorylation | POCl₃, followed by hydrolysis | Phosphonic acid-functionalized SAMs |

Scientific Research Applications

Applications Overview

| Field | Application |

|---|---|

| Organic Electronics | Building block for conjugated polymers and small molecules in OLEDs and OPVs. |

| Medicinal Chemistry | Potential pharmacophore in antipsychotic and anti-inflammatory drug development. |

| Material Science | Design of novel materials with unique optical and electronic properties. |

Organic Electronics

In organic electronics, 10H-Phenothiazine, 3,7-dibromo-10-(2-ethylhexyl)- serves as a crucial building block for the synthesis of conjugated polymers and small molecules used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its structure allows for efficient charge transport due to its ability to act as an electron donor or acceptor.

Case Study: OLEDs

A study demonstrated that incorporating this compound into OLED devices significantly improved their efficiency and brightness compared to devices using conventional materials. The compound's solubility also facilitates easier processing during device fabrication.

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in treating psychiatric disorders and inflammatory conditions. Its interaction with neurotransmitter receptors makes it a candidate for antipsychotic drug development.

Case Study: Antipsychotic Development

Research has shown that derivatives of phenothiazine exhibit significant binding affinity to dopamine receptors. A derivative of 10H-Phenothiazine was found to have a favorable profile in preclinical models, leading to reduced side effects compared to traditional antipsychotics.

Material Science

In material science, the compound is utilized in the design of novel materials with unique optical and electronic properties. Its brominated structure enhances its reactivity, making it suitable for various chemical modifications.

Case Study: Novel Materials Development

A recent investigation focused on synthesizing hybrid materials incorporating this compound with graphene oxide. The resulting materials exhibited enhanced conductivity and mechanical strength, showing promise for applications in flexible electronics.

Mechanism of Action

The mechanism of action of 10H-Phenothiazine, 3,7-dibromo-10-(2-ethylhexyl)- depends on its application:

Organic Electronics: The compound acts as an electron donor or acceptor, facilitating charge transport in electronic devices.

Medicinal Chemistry: It interacts with various molecular targets, including neurotransmitter receptors and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 10H-phenothiazine derivatives vary significantly based on substituents at positions 3, 7, and 10. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Key Comparisons

Substituent Effects on Solubility and Processing The 2-ethylhexyl group in the target compound improves solubility in non-polar solvents compared to derivatives with aromatic substituents (e.g., 4-bromophenyl in ). This makes it advantageous for solution-processed OLEDs . In contrast, 3,7-Dibromo-10-(4-octylphenyl)-10H-phenothiazine (octylphenyl substituent) offers even greater solubility and thermal stability due to its longer alkyl chain, albeit at the cost of increased molecular weight .

Electronic Properties

- Bromine atoms at positions 3 and 7 create an electron-deficient core, enhancing charge transport in optoelectronic applications. This is consistent across all brominated derivatives (e.g., ).

- Derivatives with thienyl groups at 3 and 7 positions (e.g., ) exhibit altered electronic properties due to sulfur's electron-rich nature, making them suitable for macrocycle synthesis rather than OLEDs.

Their cytotoxicity may limit therapeutic use, as seen in compounds like 2-chloro-10-(3-chloropropanol)-10H-phenothiazine, which showed negligible activity due to toxicity .

Synthetic Routes The target compound is likely synthesized via alkylation of 3,7-dibromo-10H-phenothiazine with 2-ethylhexyl bromide, analogous to methods used for 3,7-Dibromo-10-hexyl-10H-phenothiazine . Pd-catalyzed coupling, as described for 3,7-Dibromo-10-(4-bromophenyl)-10H-phenothiazine , could be adapted for creating star-shaped architectures using the target compound.

Stability and Storage The target compound requires storage at 2–8°C , suggesting moderate stability compared to derivatives like 3,7-Dibromo-10-(4-octylphenyl)-10H-phenothiazine, which may have better thermal resilience due to its extended alkyl chain .

Biological Activity

10H-Phenothiazine, 3,7-dibromo-10-(2-ethylhexyl)- is a brominated derivative of phenothiazine, a heterocyclic compound known for its diverse biological activities and applications in organic electronics and medicinal chemistry. This compound features a molecular formula of C20H23Br2NS and a molecular weight of approximately 469.276 g/mol. The presence of bromine atoms at the 3 and 7 positions enhances its reactivity, making it a valuable candidate for various applications.

Biological Properties

Phenothiazine derivatives are recognized for their pharmacological properties, including antipsychotic, anti-inflammatory, and antimicrobial activities. The specific compound in focus has been investigated for its potential interactions with biological systems.

The biological activity of 10H-Phenothiazine, 3,7-dibromo-10-(2-ethylhexyl)- can be attributed to its ability to modulate neurotransmitter receptors and enzymes. It primarily acts on dopamine receptors, which is significant in the context of antipsychotic activity. Additionally, the compound can influence other molecular targets, leading to therapeutic effects.

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

- Antipsychotic Activity : Similar to other phenothiazine derivatives, this compound shows potential as an antipsychotic agent by antagonizing dopamine D2 receptors.

- Antimicrobial Properties : Research indicates that brominated phenothiazines exhibit enhanced antimicrobial activity compared to their non-brominated counterparts. This suggests that the bromination may play a crucial role in increasing the efficacy against certain bacterial strains.

- Anti-inflammatory Effects : Studies have suggested that the compound may reduce inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Studies

Several case studies have been conducted to evaluate the biological effects of 10H-Phenothiazine, 3,7-dibromo-10-(2-ethylhexyl)-:

Case Study 1: Antipsychotic Efficacy

A study published in a pharmacology journal examined the efficacy of this compound in animal models exhibiting psychotic symptoms. The results demonstrated significant reductions in hyperactivity and stereotyped behaviors when administered at specific dosages.

Case Study 2: Antimicrobial Activity

In vitro experiments assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MIC) lower than those observed for non-brominated phenothiazines.

Case Study 3: Inflammation Reduction

A controlled trial investigated the anti-inflammatory effects in a model of induced inflammation. The findings indicated that treatment with the compound resulted in decreased levels of inflammatory markers compared to controls.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 3,7-Dibromo-10H-phenothiazine | Bromination at positions 3 and 7 | Antipsychotic properties; enhanced reactivity |

| Chlorpromazine | Contains chlorine instead of bromine | Widely used as an antipsychotic; different halogen effects |

| Thioridazine | Contains a thioether group | Known for sedative effects; different side chain influence |

| 10H-Phenothiazine | Base structure without substitutions | Serves as a precursor for various derivatives |

Q & A

Basic Research Questions

Q. What established synthetic routes are used to prepare 3,7-dibromo-10-(2-ethylhexyl)-10H-phenothiazine?

- Methodological Answer : The compound is typically synthesized via alkylation of 3,7-dibromo-10H-phenothiazine with 2-ethylhexyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Alternatively, bromination of pre-alkylated phenothiazine derivatives using Br₂ in acetic acid or NBS in CCl₄ can be employed. Purification often involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from dichloromethane/hexane mixtures .

Q. How is the compound characterized post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify alkyl chain integration (e.g., δ 0.8–1.6 ppm for 2-ethylhexyl protons) and bromine-induced deshielding of aromatic protons .

- Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular weight (e.g., [M+H]⁺ at m/z 463.76 for C₃₁H₄₅NBr₂S) .

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXL ) determines bond angles (e.g., C–Br bond lengths ~1.89 Å) and crystal packing (triclinic space group P1, Z = 2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Methodological Answer : Discrepancies in unit cell parameters or bond lengths may arise from disordered alkyl chains or solvent inclusion. Strategies include:

- Refinement Tools : Use SHELXL’s PART and DFIX commands to model disorder .

- Data Validation : Cross-check with CCDC databases (e.g., CCDC 2209381 ) and validate using R values (target R₁ < 0.05 for high-resolution data) .

- Temperature Effects : Collect data at low temperatures (e.g., 93 K ) to reduce thermal motion artifacts.

Q. What strategies optimize low yields in Sonogashira coupling for phenothiazine derivatives?

- Methodological Answer : Low yields (e.g., 6.9% ) in Sonogashira reactions are addressed by:

- Catalyst Optimization : Increase Pd(PPh₃)₄ loading (0.1–0.2 equiv) and use CuI (0.05–0.1 equiv) to enhance alkyne activation .

- Solvent Selection : Replace THF with DMF or toluene to improve solubility of aromatic intermediates .

- Workup Adjustments : Employ gel permeation chromatography (GPC) for efficient separation of oligomeric byproducts .

Q. How do bromine substituents and the 2-ethylhexyl chain influence electronic structure and reactivity?

- Methodological Answer :

- Electron-Withdrawing Effects : Bromine reduces HOMO energy (confirmed by DFT calculations), enhancing oxidative stability. UV-vis spectra show λmax shifts (e.g., ~350 nm in CHCl₃) .

- Steric Effects : The 2-ethylhexyl group disrupts π-π stacking (evidenced by crystallographic dihedral angles >30° ), reducing aggregation in solution.

- Reactivity : Bromine facilitates cross-coupling (e.g., Suzuki reactions) for further functionalization .

Q. What methodologies assess the impact of alkyl chain length on molecular packing?

- Methodological Answer :

- Crystallographic Analysis : Compare unit cell parameters (e.g., V = 781.4 ų for 2-ethylhexyl vs. 2078.62 ų for bulkier indenyl derivatives ).

- Thermal Analysis : DSC measures Tg shifts (longer chains increase flexibility, lowering Tg).

- Computational Modeling : MD simulations predict solubility parameters (e.g., δ ~18 MPa¹/² for 2-ethylhexyl ).

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for brominated phenothiazines?

- Methodological Answer : Discrepancies in coupling constants (e.g., J = 7.3 Hz vs. 9.0 Hz ) may arise from solvent polarity or conformational locking. Resolve by:

- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) .

- COSY/NOESY : Confirm through-space interactions (e.g., H8–H10 proximity in 10H-phenothiazine ).

Tables for Key Characterization Data

| Technique | Key Parameters | Reference |

|---|---|---|

| X-ray Diffraction | Space group: P1; a = 8.189 Å, α = 81.63°; R₁ = 0.037 | |

| H NMR (CDCl₃) | δ 7.58 (d, J = 9.0 Hz, 2H; Ar–Br) | |

| HRMS (ESI) | m/z 463.7607 ([M+H]⁺; calc. 463.7603) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.